molecular formula C14H22N2O4 B8634317 Tert-butyl 2-(4-amino-2-methoxyphenoxy)ethylcarbamate

Tert-butyl 2-(4-amino-2-methoxyphenoxy)ethylcarbamate

Cat. No.: B8634317
M. Wt: 282.34 g/mol
InChI Key: HCBBKZXNRKVVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-amino-2-methoxyphenoxy)ethylcarbamate is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-2-methoxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-7-8-19-11-6-5-10(15)9-12(11)18-4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)

InChI Key

HCBBKZXNRKVVPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of K2CO3 (280 mg, 2 mmol), NaI (700 mg, 5 mmol), the potassium salt of 2-methoxy-4-nitrophenol (1.37 g, 6.6 mmol), and t-butyl 2-chloroethylcarbamate (1.4 g, 8 mmol) in DMF (8 mL) was heated at 90° for 6 hr. After dilution with H2O, the mixture was extracted 4× with CH2Cl2. The combined organic layers were washed 2× with aq. K2CO3, then with brine prior to drying over Na2SO4. After removal of the solvent under vacuum, the residue was chromatographed on silica gel using 5% EtOAc/CH2Cl2 to elute 870 mg of nitrophenyl ether. Pd catalyzed reduction in ethanol as described in Example 1 yielded tert-butyl 2-(4-amino-2-methoxyphenoxy)ethylcarbamate (700 mg) as an off white solid which was carried forward without further purification.
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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